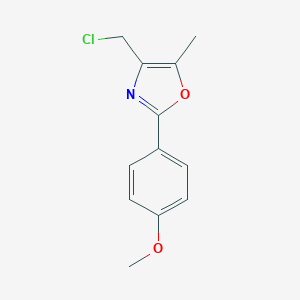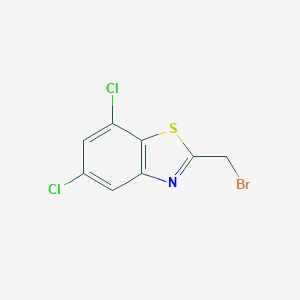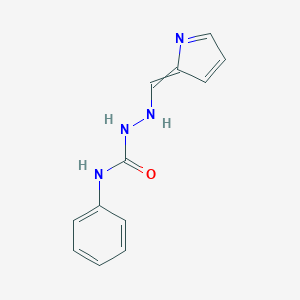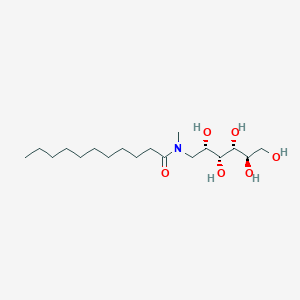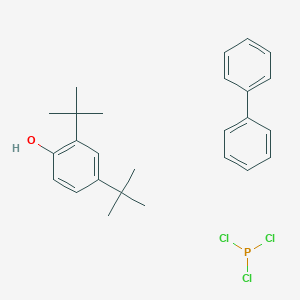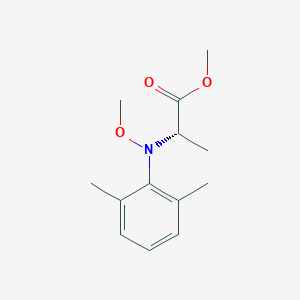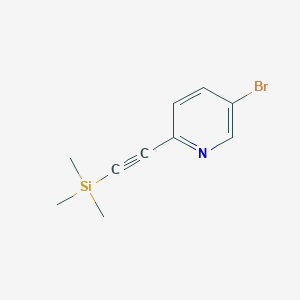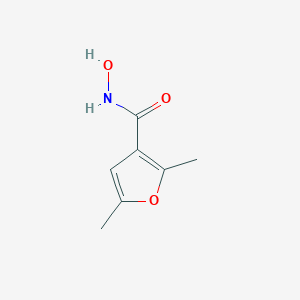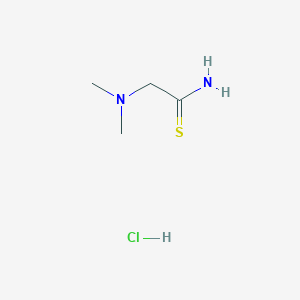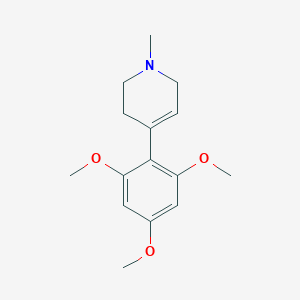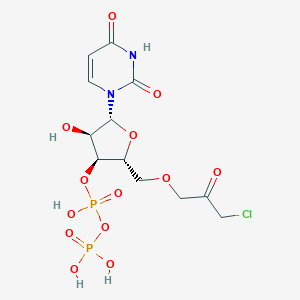![molecular formula C8H13NO2 B039744 (3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde CAS No. 116721-85-8](/img/structure/B39744.png)
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a chemical compound with potential applications in scientific research. It belongs to the class of isoxazolopyridines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the inhibition of VGLUT1. This transporter is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. By inhibiting VGLUT1, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde decreases the amount of glutamate released into the synaptic cleft, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde are primarily related to its inhibition of VGLUT1. This inhibition has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression. In addition, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been found to exhibit good pharmacokinetic properties, including good oral bioavailability, brain penetration, and metabolic stability.
Advantages and Limitations for Lab Experiments
The advantages of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde for lab experiments include its potent and selective inhibition of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission and neurological disorders. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. The limitations of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde include its relatively complex synthesis method and its limited availability.
Future Directions
There are several future directions for the research and development of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde. One direction is the optimization of its pharmacokinetic properties, such as improving its brain penetration and metabolic stability. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to explore the potential therapeutic applications of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde in neurological disorders, such as epilepsy, neuropathic pain, and depression. Finally, the development of more potent and selective inhibitors of VGLUT1 based on the structure of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde could lead to the discovery of new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade of reactions, including an intramolecular Michael addition, an intramolecular cyclization, and an intramolecular nucleophilic addition. The final product is obtained in moderate to good yields and high enantiomeric purity.
Scientific Research Applications
((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. This inhibition leads to a decrease in glutamate release and synaptic transmission, which has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression.
Properties
| 116721-85-8 | |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5,7-8H,1-4,6H2/t7-,8+/m0/s1 |
InChI Key |
BJRBAPNASVLWNP-JGVFFNPUSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H](CO2)C=O |
SMILES |
C1CCN2C(C1)C(CO2)C=O |
Canonical SMILES |
C1CCN2C(C1)C(CO2)C=O |
synonyms |
2H-Isoxazolo[2,3-a]pyridine-3-carboxaldehyde, hexahydro-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


